molecular formula C16H11FN2O3 B2463042 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one CAS No. 866150-25-6

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one

Cat. No.: B2463042
CAS No.: 866150-25-6
M. Wt: 298.273
InChI Key: QZJZLHNMOOJCRW-UHFFFAOYSA-N
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Description

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors .

Comparison with Similar Compounds

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethan-1-one, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of compound 1 through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)ethanone
  • Molecular Formula : C16H11FN2O3
  • CAS Number : 866150-25-6
  • Molecular Weight : 298.27 g/mol

The compound's structure features a fluorinated phenyl group linked to an oxadiazole ring via an ether bond, contributing to its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compound 1. For instance:

  • Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and M21 (melanoma). The results indicated that compound 1 exhibits significant cytotoxic effects with IC50 values in the micromolar range (Table 1) .
Cell LineIC50 (µM)Mechanism of Action
MCF712.5Induction of apoptosis and cell cycle arrest
HT2915.0Inhibition of angiogenesis
M2110.0Disruption of microtubule dynamics

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity:

  • Evaluation Against Pathogens : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The biological activities of compound 1 can be attributed to several mechanisms:

  • Apoptosis Induction : Compound 1 triggers apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
  • Cell Cycle Arrest : It has been observed that the compound causes G2/M phase arrest in treated cells, which correlates with its cytotoxic effects.
  • Angiogenesis Inhibition : By interfering with vascular endothelial growth factor (VEGF) signaling pathways, compound 1 inhibits angiogenesis in tumor models .

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • In Vivo Studies : In a murine model of breast cancer, administration of compound 1 resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
  • Combination Therapy : Compound 1 has been investigated in combination with established chemotherapeutics like doxorubicin. Preliminary results suggest enhanced efficacy and reduced side effects when used in tandem .

Properties

IUPAC Name

1-[4-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-10(20)11-6-8-12(9-7-11)21-16-18-15(22-19-16)13-4-2-3-5-14(13)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJZLHNMOOJCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NOC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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